
Hexadecyl(methoxycarbonyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl(methoxycarbonyl)propanedioate is a chemical compound that belongs to the class of esters It is characterized by a long hexadecyl chain attached to a propanedioate group, which includes a methoxycarbonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl(methoxycarbonyl)propanedioate typically involves the esterification of propanedioic acid derivatives with hexadecanol. One common method is the reaction of propanedioic acid with methanol to form methoxycarbonylpropanedioic acid, followed by esterification with hexadecanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl(methoxycarbonyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hexadecyl(methoxycarbonyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable micelles and liposomes.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients in the body.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of Hexadecyl(methoxycarbonyl)propanedioate involves its interaction with biological membranes. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes. The methoxycarbonyl group can undergo hydrolysis in the body, releasing active metabolites that exert their effects through specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Hexadecane: A simple alkane with a similar long carbon chain but lacks the ester functional group.
Hexadecanethiol: Contains a thiol group instead of an ester, used in the formation of self-assembled monolayers.
Cetyl palmitate: An ester with a similar long carbon chain but different functional groups.
Uniqueness
Hexadecyl(methoxycarbonyl)propanedioate is unique due to its combination of a long hydrophobic chain and a reactive ester group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications, particularly in the fields of drug delivery and material science.
Properties
CAS No. |
59810-20-7 |
|---|---|
Molecular Formula |
C21H36O6-2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-hexadecyl-2-methoxycarbonylpropanedioate |
InChI |
InChI=1S/C21H38O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18(22)23,19(24)25)20(26)27-2/h3-17H2,1-2H3,(H,22,23)(H,24,25)/p-2 |
InChI Key |
YCGWUQZSSVNTAQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])(C(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
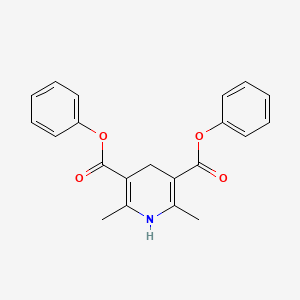
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
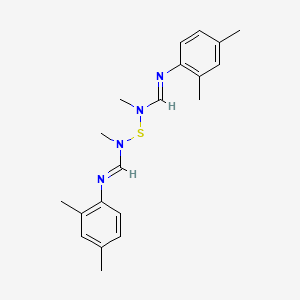
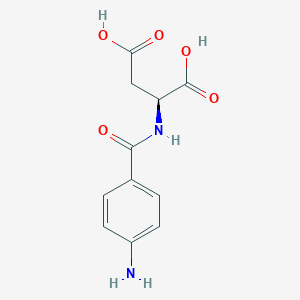


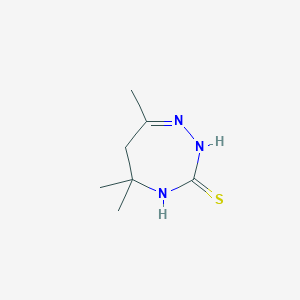
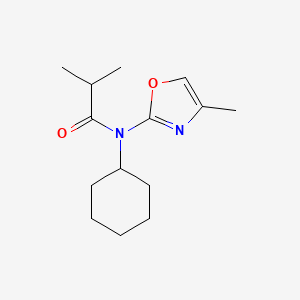
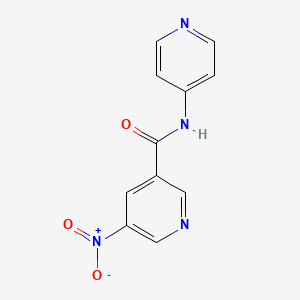
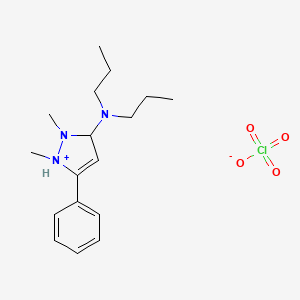
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)

![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
